Metastin (human)
CAS No.:
Cat. No.: VC0013131
Molecular Formula: C258H401N79O78
Molecular Weight: 5857 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C258H401N79O78 |
---|---|
Molecular Weight | 5857 g/mol |
IUPAC Name | 4-[[1-[1-[1-[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-[[1-[[1-[[2-[[1-[[1-[[5-amino-1-[[5-amino-1-[2-[[2-[[1-[[1-[[1-[2-[[1-[[1-[[1-[[5-amino-1-[[1-[2-[[1-[2-[[5-amino-1-[[2-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[6-amino-1-[[1-[[1-[2-[[4-amino-1-[[1-[[4-amino-1-[[1-[[4-amino-1-[[1-[[1-[[2-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C258H401N79O78/c1-21-131(16)204(329-220(381)152(70-77-189(264)351)301-213(374)147(53-34-84-281-257(274)275)299-234(395)173(118-341)322-226(387)164(103-140-110-278-123-288-140)315-242(403)181-58-38-87-331(181)247(408)133(18)290-232(393)172(117-340)321-222(383)158(95-125(4)5)293-197(359)114-287-238(399)178-55-36-88-332(178)249(410)155(71-78-190(265)352)306-218(379)150(68-75-187(262)349)300-212(373)146(52-33-83-280-256(272)273)298-233(394)171(116-339)294-198(360)113-286-210(371)170(115-338)319-237(398)175(120-343)320-219(380)154(73-80-200(363)364)304-241(402)183-60-40-90-334(183)252(413)185-62-43-93-337(185)253(414)184-61-42-92-336(184)251(412)177(122-345)325-223(384)159(96-126(6)7)308-236(397)176(121-344)324-246(407)205(135(20)346)326-194(356)108-260)254(415)335-91-41-56-179(335)239(400)291-134(19)248(409)330-86-37-57-180(330)240(401)303-149(67-74-186(261)348)208(369)284-111-195(357)289-132(17)207(368)327-202(129(12)13)245(406)317-160(97-127(8)9)231(392)328-203(130(14)15)244(405)305-151(69-76-188(263)350)216(377)296-145(51-32-82-279-255(270)271)211(372)302-153(72-79-199(361)362)217(378)295-144(50-30-31-81-259)215(376)314-168(107-201(365)366)230(391)318-169(98-128(10)11)250(411)333-89-39-59-182(333)243(404)316-167(106-193(268)355)228(389)310-162(101-138-63-65-141(347)66-64-138)224(385)312-165(104-191(266)353)227(388)311-163(102-139-109-283-143-49-29-28-48-142(139)143)225(386)313-166(105-192(267)354)229(390)323-174(119-342)235(396)309-161(100-137-46-26-23-27-47-137)209(370)285-112-196(358)292-157(94-124(2)3)221(382)297-148(54-35-85-282-258(276)277)214(375)307-156(206(269)367)99-136-44-24-22-25-45-136/h22-29,44-49,63-66,109-110,123-135,144-185,202-205,283,338-347H,21,30-43,50-62,67-108,111-122,259-260H2,1-20H3,(H2,261,348)(H2,262,349)(H2,263,350)(H2,264,351)(H2,265,352)(H2,266,353)(H2,267,354)(H2,268,355)(H2,269,367)(H,278,288)(H,284,369)(H,285,370)(H,286,371)(H,287,399)(H,289,357)(H,290,393)(H,291,400)(H,292,358)(H,293,359)(H,294,360)(H,295,378)(H,296,377)(H,297,382)(H,298,394)(H,299,395)(H,300,373)(H,301,374)(H,302,372)(H,303,401)(H,304,402)(H,305,405)(H,306,379)(H,307,375)(H,308,397)(H,309,396)(H,310,389)(H,311,388)(H,312,385)(H,313,386)(H,314,376)(H,315,403)(H,316,404)(H,317,406)(H,318,391)(H,319,398)(H,320,380)(H,321,383)(H,322,387)(H,323,390)(H,324,407)(H,325,384)(H,326,356)(H,327,368)(H,328,392)(H,329,381)(H,361,362)(H,363,364)(H,365,366)(H4,270,271,279)(H4,272,273,280)(H4,274,275,281)(H4,276,277,282) |
Standard InChI Key | KAHDONZOCXSKII-UHFFFAOYSA-N |
SMILES | CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC7=CC=CC=C7)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC8=CC=CC=C8)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC9=CNC=N9)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)CN |
Canonical SMILES | CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC7=CC=CC=C7)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC8=CC=CC=C8)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC9=CNC=N9)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)CN |
Fundamental Characteristics of Metastin
Metastin is a 54-amino acid peptide that functions as a potent endogenous ligand for the kisspeptin receptor, also known as KISS1 receptor or GPR54 . It was initially termed "metastin" specifically for its ability to inhibit metastasis in cancer cells . This peptide is encoded by the KiSS-1 gene, which is located on the long arm of human chromosome 1 (1q32) and is recognized as a metastasis suppressor gene .
The peptide demonstrates high binding affinity to both rat and human KISS1 receptors, with Ki values of 1.80 and 1.45 nM respectively, indicating its potent receptor activation capabilities . As the largest proteolytic product of the kisspeptin precursor protein, metastin represents the primary signaling molecule within the kisspeptin system, which plays critical roles in multiple physiological processes.
Nomenclature and Alternative Designations
The nomenclature surrounding this peptide can be somewhat complex due to its multiple designations in scientific literature:
Biochemical Structure
Human metastin is a C-terminal amidated peptide consisting of 54 amino acids derived from a 145-amino acid precursor protein . The peptide contains 258 hydrogen atoms, 401 nitrogen atoms, 79 oxygen atoms, and 78 carbon atoms . A notable structural feature is the C-terminal amidation (Phe-54 = C-terminal amide), which is essential for its biological activity .
Biological Processing and Derivatives
The human KiSS-1 gene encodes a 145-amino acid precursor protein that undergoes proteolytic processing to generate metastin-54, which can be further cleaved into smaller bioactive fragments .
Proteolytic Processing
After initial translation, the KiSS-1 gene product undergoes several processing steps:
-
The 145-amino acid precursor protein is first cleaved to generate the 54-amino acid metastin peptide (kisspeptin-54)
-
Further proteolytic processing can produce shorter peptide fragments: kisspeptin-14, kisspeptin-13, and kisspeptin-10
All of these C-terminal cleavage fragments (Kp-54, -14, -13, and -10) possess biological activity and function as endogenous ligands for the G-protein-coupled receptor GPR54 . Interestingly, these peptides demonstrate similar binding affinity and efficacy to their receptor, indicating that the C-terminal region is primarily responsible for the high-affinity binding and activation of KISS1R .
Species Differences
While human metastin consists of 54 amino acids, there are notable species variations:
Species | Primary Kisspeptin Length | Terminal Motif |
---|---|---|
Human | 54 amino acids | RF-amide |
Rat/Mouse | 52 amino acids | Arg-Tyr-NH₂ |
Despite these differences, the peptides maintain similar receptor binding properties across species .
Receptor Signaling Mechanisms
Metastin exerts its biological effects through binding to its cognate receptor, GPR54 (KISS1R), which initiates several intracellular signaling cascades.
Receptor Characteristics
GPR54 belongs to the group A G-protein-coupled receptors and is associated primarily with Gq/11 protein . Upon metastin binding, the receptor activates a series of signaling events:
-
Activation of phospholipase C (PLC) signaling pathway
-
Calcium mobilization and release
-
Activation of mitogen-activated protein kinase (MAPK) pathways
-
Stimulation of focal adhesion kinase (FAK) and paxillin phosphorylation
These signaling events translate into diverse cellular responses including altered cell adhesion, migration inhibition, and hormonal regulation.
Receptor Desensitization
Physiological Functions
Metastin plays pivotal roles in multiple physiological systems, with particular significance in reproductive function and cancer biology.
Reproductive System Regulation
Metastin is a critical regulator of the hypothalamic-pituitary-gonadal axis. Upon administration, it:
-
Stimulates gonadotropin secretion, particularly LH release
-
Acts primarily by stimulating GnRH release from hypothalamic neurons
-
Plays a key role in puberty onset and reproductive maturation
The study by Seminara et al. demonstrated that metastin administration initially stimulates GnRH-induced LH secretion in juvenile male monkeys, providing key insights into its neuroendocrine functions .
Cancer Metastasis Suppression
Perhaps the most widely studied aspect of metastin is its ability to inhibit cancer metastasis through multiple mechanisms:
-
Inhibition of cell motility and chemotaxis
-
Suppression of cellular invasion through extracellular matrices
-
Reduction of metastatic colonization at distant sites
-
Formation of excessive focal adhesions and stress fibers
These anti-metastatic properties were first observed in human melanoma cell lines and subsequently confirmed in various other cancer types .
Research Findings in Cancer Biology
Extensive research has explored metastin's role across multiple cancer types, revealing its potential as both a biomarker and therapeutic agent.
Mechanism of Metastasis Suppression
Metastin's anti-metastatic actions occur through several cellular mechanisms:
-
Excessive formation of focal adhesions (vinculin-positive patches) and stress fibers in cancer cells
-
Rapid phosphorylation of focal adhesion kinase (FAK) and more sustained phosphorylation of paxillin
-
Attenuation of cellular motility by inducing adhesive phenotypes
-
Potential interaction with matrix metalloproteases (MMPs), which play crucial roles in invasion and metastasis
These mechanisms collectively result in reduced migration and invasion capabilities of cancer cells, thereby inhibiting the metastatic cascade.
Cancer-Specific Findings
Research has documented metastin's involvement in numerous cancer types:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume